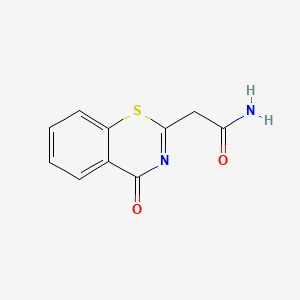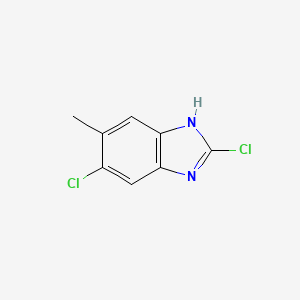
N-(2-Hydroxybenzyl)acetamide
概要
説明
“N-(2-Hydroxybenzyl)acetamide” is a chemical compound with the molecular formula C9H11NO2 . It is also known by its IUPAC name, N-[(2-hydroxyphenyl)methyl]acetamide .
Synthesis Analysis
The synthesis of N-(2-Hydroxybenzyl)acetamide and its derivatives has been studied in recent years . One method involves the reduction of N-arylaminoacetamides . Another study discussed the synthesis of a series of phenoxy oxazolines, which could be related to the synthesis process of N-(2-Hydroxybenzyl)acetamide .Molecular Structure Analysis
The molecular structure of N-(2-Hydroxybenzyl)acetamide consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C9H11NO2/c1-7(11)10-6-8-4-2-3-5-9(8)12/h2-5,12H,6H2,1H3,(H,10,11) .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(2-Hydroxybenzyl)acetamide include a molecular weight of 165.19 g/mol . It has a topological polar surface area of 49.3 Ų . Other properties such as its exact mass and monoisotopic mass are 165.078978594 g/mol .科学的研究の応用
Fungicidal Activity
N-(2-Hydroxybenzyl)acetamide: derivatives have been investigated for their fungicidal properties. In a study by Tan et al., novel N-aryl-N′-(2-hydroxybenzyl)ethylenediamine derivatives were synthesized by reducing N-arylaminoacetamides. These compounds were tested for fungicidal activity, and one of them exhibited an impressive 94.1% inhibitory activity against Gibberella zeae at a concentration of 50 μg/mL . This finding suggests potential applications in crop protection and agriculture.
Antibacterial and Antifungal Activities
Diamine derivatives, including those containing the 2-hydroxybenzyl group, have demonstrated antibacterial and antifungal properties. For instance, N-acyldiamines showed in vitro antibacterial activity against various bacterial isolates, including methicillin-resistant Staphylococcus aureus (MRSA) and antifungal activity against Candida albicans and Candida tropicalis . The 2-hydroxybenzyl moiety within N,N′-bis(2-hydroxybenzyl)ethylenediamine derivatives was identified as a key structural unit contributing to their antimicrobial and antifungal effects .
Polydentate Ligands in Transition Metal Complexes
Diamine derivatives can serve as polydentate ligands in complexes with transition metals. These complexes often exhibit biological activities such as antibacterial, antitumor, anticancer, and antioxidant effects. For example, platinum (IV) and palladium (II) complexes with meso-1,2-diphenyl-ethylenediamine-N,N′-di-3-propanoic acid displayed antibacterial and antifungal activities . Ruthenium complexes with N,N′-bis[(benzimidazole-2-yl)ethyl]ethylenediamine and other metal complexes also demonstrated promising antibacterial effects .
Catalytic Activity
Some metal complexes of diamine derivatives exhibit catalytic activity. For instance, a palladium complex with N,N,N′,N′-tetra[(diphenylphosphino)methyl]ethylenediamine co-ligands catalyzed the Heck reaction of acrylates with aryl halides . This highlights their potential in synthetic chemistry and catalysis.
Other Biological Activities
The 2-hydroxyphenylmethylamine moiety has been identified as an antihypertensive and anti-inflammatory agent . Additionally, the 2-hydroxyphenyl group plays a crucial role in the antimicrobial activity of certain compounds, such as promysalin .
将来の方向性
Research into N-(2-Hydroxybenzyl)acetamide and its derivatives is ongoing. One study found that N-(2-Hydroxybenzyl)acetamide and Temozolomide synergistically induce apoptosis in human glioblastoma cell lines . Another study found that one of the N-(2-Hydroxybenzyl)acetamide derivatives exhibits 94.1% inhibitory activity against Gibberella zeae at the concentration of 50 μg/mL . These findings suggest potential therapeutic applications for N-(2-Hydroxybenzyl)acetamide and its derivatives in the future.
作用機序
Target of Action
N-(2-Hydroxybenzyl)acetamide is a complex compound with a broad spectrum of potential biological activities. It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that N-(2-Hydroxybenzyl)acetamide may also interact with a variety of biological targets.
Mode of Action
For instance, indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects, among others . These effects are typically mediated through the compound’s interaction with specific cellular receptors or enzymes, leading to changes in cellular function or signaling pathways.
Biochemical Pathways
For instance, indole derivatives have been shown to affect a variety of biochemical pathways, including those involved in inflammation, viral replication, and cancer cell proliferation .
Result of Action
One study has reported that a compound with a similar structure exhibited significant inhibitory activity against gibberella zeae, a type of fungus . This suggests that N-(2-Hydroxybenzyl)acetamide may also have potent biological activity.
Action Environment
The action, efficacy, and stability of N-(2-Hydroxybenzyl)acetamide are likely influenced by various environmental factors . These could include the pH and temperature of the environment, the presence of other compounds or substances, and specific conditions within the body if used as a therapeutic agent.
特性
IUPAC Name |
N-[(2-hydroxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(11)10-6-8-4-2-3-5-9(8)12/h2-5,12H,6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTHXCBZMXABDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507760 | |
| Record name | N-[(2-Hydroxyphenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80311-94-0 | |
| Record name | N-[(2-Hydroxyphenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1-ethanol](/img/structure/B3060688.png)
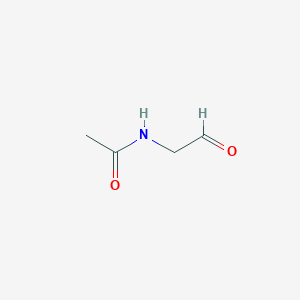

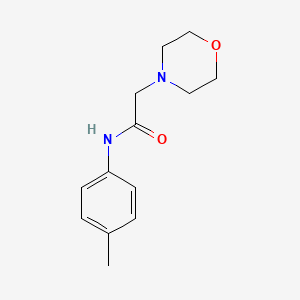
![5-nitroso-1H-indeno[1,2-b]pyridine](/img/structure/B3060695.png)
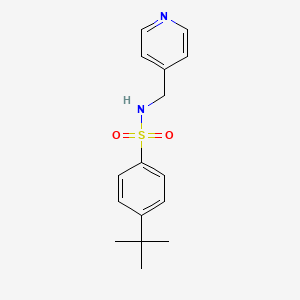
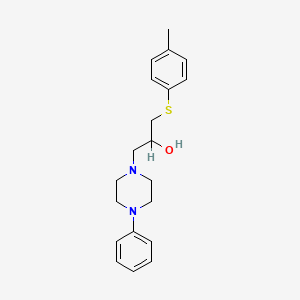
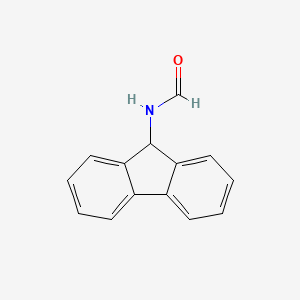
![3-(Tert-butyl)-5-chloro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3060704.png)
